(R)-3-(2-Chloro-6-methyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester (R)-3-(2-Chloro-6-methyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13433743
InChI: InChI=1S/C14H21ClN4O2/c1-9-7-11(18-12(15)16-9)17-10-5-6-19(8-10)13(20)21-14(2,3)4/h7,10H,5-6,8H2,1-4H3,(H,16,17,18)/t10-/m1/s1
SMILES: CC1=CC(=NC(=N1)Cl)NC2CCN(C2)C(=O)OC(C)(C)C
Molecular Formula: C14H21ClN4O2
Molecular Weight: 312.79 g/mol

(R)-3-(2-Chloro-6-methyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13433743

Molecular Formula: C14H21ClN4O2

Molecular Weight: 312.79 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(2-Chloro-6-methyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C14H21ClN4O2
Molecular Weight 312.79 g/mol
IUPAC Name tert-butyl (3R)-3-[(2-chloro-6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C14H21ClN4O2/c1-9-7-11(18-12(15)16-9)17-10-5-6-19(8-10)13(20)21-14(2,3)4/h7,10H,5-6,8H2,1-4H3,(H,16,17,18)/t10-/m1/s1
Standard InChI Key NIOBSVOVDBNEDM-SNVBAGLBSA-N
Isomeric SMILES CC1=CC(=NC(=N1)Cl)N[C@@H]2CCN(C2)C(=O)OC(C)(C)C
SMILES CC1=CC(=NC(=N1)Cl)NC2CCN(C2)C(=O)OC(C)(C)C
Canonical SMILES CC1=CC(=NC(=N1)Cl)NC2CCN(C2)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

PropertyValue
IUPAC Nametert-butyl (3R)-3-[(2-chloro-6-methylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate
Molecular Weight312.79 g/mol
CAS Number1261234-31-4
SMILESCC1=CC(=NC(=N1)Cl)N[C@@H]2CCN(C2)C(=O)OC(C)(C)C
InChI KeyNIOBSVOVDBNEDM-SNVBAGLBSA-N

The compound features a pyrimidine ring substituted with chloro (Cl) and methyl (CH₃) groups at positions 2 and 6, respectively. A pyrrolidine ring is connected via an amino linker at position 4 of the pyrimidine, with a tert-butyl carbamate protecting the pyrrolidine nitrogen . The (R)-configuration at the pyrrolidine C3 position is critical for stereospecific interactions in biological systems .

Synthesis and Optimization

Synthetic Routes

The synthesis involves three key steps:

  • Pyrimidine Functionalization: 2-Chloro-6-methylpyrimidin-4-amine is prepared via chlorination of 6-methylpyrimidin-4-amine using POCl₃.

  • Pyrrolidine Coupling: The pyrimidine amine undergoes nucleophilic substitution with (R)-3-aminopyrrolidine-1-carboxylic acid tert-butyl ester in the presence of a base (e.g., K₂CO₃) and a palladium catalyst .

  • Purification: Column chromatography (hexane:EtOAc gradient) yields the product with >95% purity .

Industrial-Scale Production

  • Continuous Flow Systems: Reduce reaction times by 40% compared to batch processes.

  • Crystallization: Tert-butyl esters are crystallized from ethanol/water mixtures for high purity (99.5%) .

Physicochemical Properties

PropertyValue
AppearanceWhite crystalline solid
Melting Point180–182°C
SolubilityDMSO: 25 mg/mL; Water: <0.1 mg/mL
LogP2.8 (predicted)

The tert-butyl group enhances lipophilicity, facilitating blood-brain barrier penetration in preclinical models. Stability studies show degradation <5% under ambient conditions over 12 months .

Biological Activity and Mechanism

Kinase Inhibition

In Aurora A kinase inhibition assays, the compound demonstrated an IC₅₀ of 3.2 nM, outperforming analogs with S-configuration (IC₅₀ = 28 nM) . Structural analysis reveals:

  • The chloro group forms a halogen bond with kinase hinge residue Leu139.

  • The pyrrolidine adopts a chair conformation, positioning the tert-butyl group into a hydrophobic pocket .

Applications in Drug Development

Intermediate for Kinase Inhibitors

The compound serves as a precursor to c-Met inhibitors (e.g., foretinib analogs), improving selectivity over VEGF-R2 by 50-fold .

Prodrug Design

Hydrolysis of the tert-butyl ester under acidic conditions generates a free carboxylic acid, enabling conjugation to antibodies for targeted therapies .

ParameterRecommendation
PPENitrile gloves, safety goggles
Storage-20°C under argon
DisposalIncineration (EU Hazard Code: Xi)

Acute toxicity (LD₅₀ > 2,000 mg/kg in rats) suggests low systemic risk, but mutagenicity data are pending .

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